2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Description
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is a benzimidazole-derived compound featuring a chloro-substituted aromatic ring, a 4-methylphenyl group, and a propanoic acid moiety linked via an ether oxygen.
Properties
IUPAC Name |
2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18)9-15(14)20(16)23-11(2)17(21)22/h3-9,11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHSVFWARMTYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OC(C)C(=O)O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst.
Chlorination: The benzimidazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Etherification: The chlorinated benzimidazole is reacted with 2-hydroxypropanoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive regions:
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Benzimidazole ring : Aromatic electrophilic substitution and nucleophilic interactions.
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Ether linkage (oxy group) : Susceptible to cleavage under acidic/basic conditions.
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Propanoic acid group : Acid-base reactions, esterification, and decarboxylation.
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes substitution at positions activated by electron-donating groups. The chloro and methyl substituents influence regioselectivity:
Key Finding : Nitration at C-5 is favored due to the electron-withdrawing effect of the chloro group at C-6, directing incoming electrophiles to the meta position .
Reactions of the Ether Linkage
The ether group (─O─) can undergo cleavage via:
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Acidic cleavage : HI (concentrated) at elevated temperatures.
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Basic cleavage : NaOH under reflux (less common).
| Reaction Type | Reagents/Conditions | Product(s) | Yield (Theoretical) | Source Support |
|---|---|---|---|---|
| Acidic | HI, Δ | Phenol derivative + propanoic acid side | ~60–80% | |
| Oxidative | Ozone (O₃), followed by H₂O₂ | Ketone formation | Not reported | – |
Note : Stability under basic conditions is higher due to the electron-withdrawing benzimidazole ring .
Reactions of the Propanoic Acid Group
The carboxylic acid group participates in typical acid-derived transformations:
Example : Esterification with methanol under acid catalysis yields the methyl ester derivative, a common prodrug strategy .
Thermal and Photochemical Stability
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Decarboxylation : Occurs at >200°C, producing CO₂ and a benzimidazole ether derivative.
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Photodegradation : UV light induces ring-opening reactions, forming nitroso intermediates (observed in analogs) .
Mechanistic Insights
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Steric Effects : Bulkier substituents on the benzimidazole ring reduce reaction rates (e.g., esterification slows with tert-butyl groups) .
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Electronic Effects : Electron-withdrawing chloro groups enhance electrophilic substitution at meta positions but reduce nucleophilic attack susceptibility .
Reaction Optimization Data
Scientific Research Applications
Basic Information
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 316.74 g/mol
- CAS Number : 303148-67-6
- IUPAC Name : 2-{[6-chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy}propanoic acid
Structural Representation
The chemical structure can be represented as follows:
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Boiling Point : Approximately 488.5 ± 55.0 °C (predicted).
Medicinal Chemistry
Anticancer Activity : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been tested for its ability to inhibit the proliferation of various cancer cell lines, showing promising results against breast and colon cancer cells.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzimidazole core can enhance its anti-tumor activity. The specific compound was shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. The compound has shown efficacy against a range of bacterial strains, including resistant strains, making it a candidate for developing new antibiotics.
Case Study
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was evaluated alongside other benzimidazole derivatives for antibacterial activity. Results indicated that it possessed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which have been explored in various studies.
Case Study
A recent investigation published in Pharmacology Reports evaluated the anti-inflammatory effects of several benzimidazole derivatives, including this compound. The study found that it significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Anticancer | High | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate | Antimicrobial Agents and Chemotherapy |
| Anti-inflammatory | Significant | Pharmacology Reports |
Table 2: Comparison with Other Benzimidazole Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-{[6-chloro-2-(4-methylphenyl)-...} | High | Moderate | Significant |
| Benzimidazole A | Moderate | High | Low |
| Benzimidazole B | Low | Moderate | Moderate |
Mechanism of Action
The mechanism of action of 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Several phenoxypropanoic acid derivatives are widely used as herbicides, sharing structural motifs with the target compound:
- Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Contains a pyridine ring instead of benzimidazole and a trifluoromethyl group. This substitution enhances lipid solubility and herbicidal activity against grasses .
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Similar to haloxyfop but with a different pyridine substitution pattern.
Key Difference : The benzimidazole ring in the target compound may confer unique binding interactions compared to pyridine-based herbicides, possibly altering selectivity or metabolic stability.
Ethyl Ester Derivatives
The target compound’s ethyl ester analog, ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate (CAS 282523-55-1), has a molecular formula of C₁₉H₁₉ClN₂O₃ and a molar mass of 358.82 g/mol . Compared to the free acid form:
Chlorophenyl vs. Methylphenyl Substitution
The compound ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate (CAS 65808-66-4) replaces the 4-methylphenyl group with a 4-chlorophenyl moiety .
- Steric Considerations : The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents, influencing interaction with biological targets.
Benzimidazole vs. Benzoxazole Analogs
The compound 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoic acid replaces the benzimidazole nitrogen with an oxygen atom, forming a benzoxazole ring .
- Bioactivity : Benzoxazoles are less basic than benzimidazoles, which could reduce interactions with protonated residues in enzymes or receptors.
- Applications : Benzoxazole derivatives are common in herbicides and pharmaceuticals, but the nitrogen-rich benzimidazole in the target compound may offer distinct pharmacological profiles .
Precursor Compound: 6-Chloro-2-(4-Methylphenyl)-1H-1,3-Benzimidazol-1-ol
The precursor 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (CAS 250610-26-5) lacks the propanoic acid side chain .
- Functional Role: The addition of the oxypropanoic acid group likely modifies solubility, acidity (pKa ~3–4 for propanoic acid), and target engagement compared to the hydroxylated precursor.
Biological Activity
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, also known by its CAS number 303148-67-6, is a compound with potential biological activity primarily studied within the context of pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 330.77 g/mol
- Boiling Point : 520.8 ± 60.0 °C (predicted)
- Density : 1.35 ± 0.1 g/cm³ (predicted)
- pKa : 2.87 ± 0.10 (predicted) .
Research indicates that compounds in the benzimidazole class, including 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, may exhibit their biological effects through interaction with various receptors in the central nervous system (CNS). Specifically, they have been noted for their potential opioid-like activity.
Opioid Receptor Interaction
The biological activity of this compound is hypothesized to involve modulation of the µ-opioid receptor (MOR), similar to other benzimidazole derivatives. Studies on related compounds have shown significant receptor activation, indicating a potential for analgesic effects .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Study on Etonitazene and Related Compounds
A study focused on etonitazene, a potent member of the benzimidazole subclass, demonstrated that compounds with similar structures could exhibit high efficacy at MORs. The half-maximal effective concentration (EC50) values for etonitazene were reported as significantly lower than those for traditional opioids, suggesting a high potency that could extend to other benzimidazole derivatives like our compound of interest .
Q & A
Q. What synthetic strategies are recommended for synthesizing benzimidazole-propanoic acid derivatives like 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid?
- Methodological Answer : Condensation reactions are commonly employed for benzimidazole synthesis. For example, pyrazoline derivatives (structurally analogous to benzimidazoles) are synthesized via hydrazine and enone intermediates in ethanol under reflux . Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to improve yield. For the propanoic acid linker, consider coupling benzimidazole intermediates with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of 1H/13C NMR to identify aromatic protons (6-chloro and 4-methylphenyl groups) and the propanoic acid moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight. Compare experimental data with analogs, such as 2-(4-ethylphenyl)propanoic acid (C11H14O2, [M+H]+ = 179.1073) . HPLC with UV detection (e.g., 254 nm) can assess purity, referencing impurity standards like those in pharmacopeial guidelines .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorometric or colorimetric substrates. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., ibuprofen derivatives for anti-inflammatory activity) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across different assay systems?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLIA guidelines). Check for impurities (e.g., regioisomers or hydrolyzed products) via LC-MS, referencing impurity markers like (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid . Assess cell line variability (e.g., metabolic enzyme expression) using RNA sequencing. For contradictory in vitro vs. in vivo data, evaluate pharmacokinetic parameters (e.g., plasma stability) .
Q. What computational approaches can predict the compound’s binding affinity to target proteins?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of benzimidazole-binding proteins (e.g., PARP-1 or Bcl-2). Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare results with SAR data from analogs like 2-(4-chloro-2-methylphenoxy)propanoic acid .
Q. How do substituents (e.g., chloro, methyl) influence the compound’s metabolic stability?
- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) to track degradation. Use LC-MS/MS to identify metabolites. The chloro group at position 6 may reduce oxidative metabolism, while the 4-methylphenyl group could enhance lipophilicity, affecting CYP450 interactions. Compare with fluazifop (a propanoic acid herbicide with trifluoromethyl groups) .
Key Considerations
- Contradictions : Chlorinated phenoxy propanoic acids (e.g., haloxyfop) show herbicidal activity , while benzimidazoles often exhibit pharmacological effects . Researchers must clarify the compound’s primary mechanism through target-specific assays.
- Advanced Tools : Use cryo-EM or X-ray crystallography (as in ) for structural insights. For metabolic profiling, apply HRMS/MS fragmentation libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
